4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
4-(2,4-Dichlorophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative synthesized via the Biginelli reaction, a multicomponent condensation method widely used to prepare dihydropyrimidinones (DHPMs) and related scaffolds . Structurally, it features a 2,4-dichlorophenyl group at the C4 position, a 2-fluorophenyl carboxamide at N1, and a methyl group at C4. Tetrahydropyrimidines are known for diverse bioactivities, including antibacterial, antitubercular, and antioxidant effects, making this compound a subject of interest in medicinal chemistry .
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2FN3O2/c1-9-15(17(25)23-14-5-3-2-4-13(14)21)16(24-18(26)22-9)11-7-6-10(19)8-12(11)20/h2-8,16H,1H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTAIHWICOKQPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family known for its diverse biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula: CHClFNO
- Molecular Weight: Approximately 319.18 g/mol
Biological Activity Overview
The biological activity of this compound has been studied across various fields, particularly in medicinal chemistry. The following sections summarize key findings regarding its biological effects.
Antitumor Activity
Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit significant antitumor activity. For instance, compounds structurally related to this compound have shown promising results against multiple cancer cell lines:
- Cell Lines Tested: Mia PaCa-2, PANC-1, RKO, LoVo
- Mechanism: These compounds may inhibit key enzymes involved in tumor progression and induce apoptosis in cancer cells .
Antimicrobial Properties
Research has demonstrated that certain tetrahydropyrimidine derivatives possess antimicrobial properties. The compound has been evaluated against various bacterial strains:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Escherichia coli | Low inhibition |
| Candida albicans | Moderate inhibition |
These findings suggest potential applications in treating infections caused by resistant strains .
Antioxidant Activity
Compounds similar to this compound have also been evaluated for their antioxidant capabilities. In vitro assays demonstrated their ability to scavenge free radicals effectively:
| Assay Type | IC50 Value (mg/ml) |
|---|---|
| DPPH Scavenging | 0.6 |
| Reducing Power | Moderate |
This suggests a role in mitigating oxidative stress-related diseases .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes critical for tumor growth.
- DNA Interaction: Some studies suggest that tetrahydropyrimidines can intercalate with DNA, disrupting replication and transcription processes.
- Chaperone Modulation: Emerging research indicates that these compounds may modulate the activity of heat shock proteins (Hsp70), enhancing cellular stress responses .
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of tetrahydropyrimidines. The study focused on structure-activity relationships (SAR) to optimize antitumor efficacy while minimizing toxicity. The results indicated that modifications to the dichlorophenyl moiety significantly impacted biological activity:
- Modification A: Increased antitumor activity against pancreatic cancer cells.
- Modification B: Enhanced selectivity towards bacterial strains with reduced cytotoxicity towards human cells.
Scientific Research Applications
Recent studies have indicated that this compound exhibits significant biological activities, particularly in the following areas:
Antitumor Activity
Research suggests that compounds with similar structures possess notable antitumor properties. The mechanisms of action include:
- Inhibition of Thioredoxin Reductase (TrxR) : This enzyme plays a crucial role in maintaining cellular redox balance; its inhibition can lead to increased oxidative stress in cancer cells.
- DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.
Data Table: Antitumor Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | Mia PaCa-2 | 5.0 | Inhibition of TrxR1 |
| B | PANC-1 | 3.5 | DNA intercalation |
| C | HepG2 | 7.0 | Apoptosis induction |
Structure-Activity Relationship (SAR)
Studies have demonstrated that modifications to substituents on the pyrimidine ring significantly affect biological activity. Increased halogenation on phenyl rings has been associated with enhanced cytotoxicity against certain cancer cell lines.
In Vivo Studies
In a recent study involving xenograft models, administration of related tetrahydropyrimidine derivatives resulted in significant tumor regression compared to controls. This suggests potent in vivo antitumor activity and supports further exploration of this compound's therapeutic potential.
Therapeutic Potential
The compound's unique structure allows it to target various biological pathways, making it a candidate for further development in cancer therapies and possibly other therapeutic areas such as anti-inflammatory or antimicrobial applications.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares the target compound with structurally analogous tetrahydropyrimidine derivatives, highlighting key substituents and their biological implications:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 2,4-dichlorophenyl group (target and 4l) enhances antibacterial activity compared to electron-donating groups like ethoxy (4j), likely due to increased lipophilicity and membrane penetration .
- Halogen Positioning : The ortho-fluorine in the target’s N1 substituent may improve metabolic stability compared to para-chlorine in 4l, as fluorine reduces oxidative degradation .
- Thione vs. Oxo : Thioxo derivatives (e.g., ) exhibit antioxidant properties but weaker antimicrobial activity compared to oxo analogs, possibly due to altered hydrogen-bonding capacity .
Physicochemical Properties
- Lipophilicity : The 2,4-dichlorophenyl and 2-fluorophenyl groups increase logP values (~3.5) compared to methoxy/ethoxy analogs (logP ~2.0), improving membrane permeability .
- Thermal Stability : Melting points for dichlorophenyl analogs range from 210–230°C, higher than ethoxy-substituted derivatives (180–190°C), correlating with crystallinity .
- Spectral Data :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?
- Methodology : Use Biginelli-like multicomponent reactions involving substituted urea, β-keto esters, and aryl aldehydes. Optimize reaction conditions (e.g., acid catalysts like HCl or Lewis acids) to enhance yield and regioselectivity. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Monitor reaction progress using TLC or HPLC .
- Key Challenges : Steric hindrance from the 2,4-dichlorophenyl and 2-fluorophenyl groups may reduce cyclization efficiency. Consider microwave-assisted synthesis to accelerate reaction kinetics.
Q. How can the purity and structural identity of this compound be validated?
- Analytical Techniques :
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Compare retention times against known standards.
- Structural Confirmation : Employ - and -NMR to verify substituent positions and stereochemistry. Confirm molecular weight via high-resolution mass spectrometry (HRMS-ESI) .
Q. What solvents and storage conditions are optimal for this compound?
- Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water.
- Storage : Store at −20°C under inert atmosphere (argon or nitrogen) to prevent oxidation of the 2-oxo group. Lyophilization is recommended for long-term stability .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological activity?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs) using the compound’s 3D structure (generated via DFT optimization). Analyze binding affinity and interaction motifs (e.g., hydrogen bonding with the carboxamide group). Validate with MD simulations to assess stability of ligand-receptor complexes .
- Data Interpretation : Correlate computational results with in vitro assays (e.g., IC values) to refine predictive models .
Q. What strategies resolve contradictions in observed vs. predicted spectroscopic data?
- Case Example : If -NMR shows unexpected splitting patterns, consider dynamic effects (e.g., restricted rotation around the N-aryl bond). Variable-temperature NMR can confirm conformational exchange.
- Cross-Validation : Combine NMR, IR, and X-ray data to resolve ambiguities. For instance, X-ray crystallography of a related compound (Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate) clarified substituent orientation .
Q. How is the compound’s stability under physiological conditions assessed?
- Experimental Design :
pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC.
Metabolic Stability : Use liver microsomes (human/rat) to identify major metabolites (LC-MS/MS).
- Key Finding : The 2-oxo group may undergo reductive metabolism, necessitating prodrug strategies for in vivo applications .
Q. What structural modifications enhance selectivity for a target enzyme?
- SAR Insights :
- Replace the 2-fluorophenyl group with bulkier substituents (e.g., 2,4-difluorophenyl) to improve steric complementarity.
- Introduce electron-withdrawing groups (e.g., nitro) at the 6-methyl position to modulate electronic effects.
- Validation : Synthesize analogs and test against enzyme panels (e.g., kinase profiling) to quantify selectivity indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
